LY2444296

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

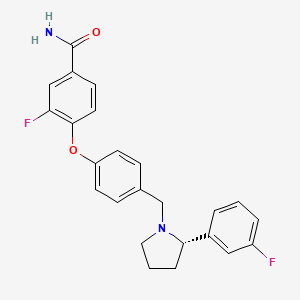

3-fluoro-4-[4-[[(2S)-2-(3-fluorophenyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14,22H,2,5,12,15H2,(H2,27,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHMECUDUQRPJT-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Brain Mechanism of Action of LY2444296

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2444296 is a potent and selective, short-acting antagonist of the kappa opioid receptor (KOPR). Preclinical evidence strongly suggests its therapeutic potential in treating addiction and mood disorders by modulating the brain's stress and reward systems. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding profile, its impact on downstream signaling cascades, and the experimental basis for these findings. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective Kappa Opioid Receptor Antagonism

The primary mechanism of action of this compound in the brain is its selective, competitive antagonism of the kappa opioid receptor (KOPR). The KOPR, a G-protein coupled receptor, is a key component of the endogenous dynorphin (B1627789)/KOPR system, which is implicated in the regulation of stress, mood, and reward.

Activation of the KOPR by its endogenous ligand, dynorphin, typically leads to a dysphoric and anxiogenic state, which is thought to contribute to the negative affective states associated with drug withdrawal and stress-related disorders. By blocking the binding of dynorphin to the KOPR, this compound effectively inhibits these downstream effects, thereby mitigating the negative reinforcement that drives addiction and mood-related pathologies.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the KOPR over other opioid receptors, namely the mu (MOPR) and delta (DOPR) opioid receptors. This selectivity is crucial for minimizing off-target effects and providing a targeted therapeutic intervention.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Kappa Opioid Receptor (KOPR) | ~1 nM | [1] |

| Mu Opioid Receptor (MOPR) | 35.8 nM | |

| Delta Opioid Receptor (DOPR) | 211 nM |

Table 1: Binding affinities of this compound for human opioid receptors.

Downstream Signaling Pathways

As a KOPR antagonist, this compound modulates intracellular signaling cascades that are normally initiated by KOPR activation. The canonical signaling pathway for KOPR involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Activation of KOPR also leads to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).

By blocking KOPR, this compound is expected to prevent these agonist-induced signaling events. Interestingly, some long-acting KOPR antagonists have been shown to independently activate JNK, a phenomenon that may contribute to their prolonged effects. While this has not been explicitly demonstrated for the short-acting this compound, it remains a point of interest for further investigation.

Preclinical Evidence and Experimental Protocols

The therapeutic potential of this compound has been demonstrated in several preclinical models of addiction and anxiety. These studies provide robust evidence for its mechanism of action and its behavioral effects.

Conditioned Place Aversion (CPA)

Conditioned place aversion is a behavioral paradigm used to measure the aversive properties of a drug. KOPR agonists, such as U-69,593, reliably induce CPA. This compound has been shown to block the development of U-69,593-induced CPA, demonstrating its ability to antagonize KOPR-mediated aversive states.

Experimental Protocol: Conditioned Place Aversion

-

Subjects: Male Wistar rats.

-

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.

-

Procedure:

-

Pre-conditioning (Day 1): Rats are allowed to freely explore all three chambers for 15 minutes to establish baseline preference.

-

Conditioning (Days 2-5): A 4-day conditioning phase with two pairings of drug and saline injections per day. On drug-pairing days, rats are administered the KOPR agonist (e.g., U-69,593) and confined to one of the outer chambers for 30 minutes. On saline-pairing days, they receive a saline injection and are confined to the opposite chamber.

-

Test (Day 6): Rats are placed in the center chamber and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.

-

-

This compound Administration: this compound is administered (e.g., 3 mg/kg, i.p.) 30 minutes prior to the KOPR agonist injection during the conditioning phase.

Alcohol and Cocaine Self-Administration

In models of alcohol and cocaine dependence, this compound has been shown to reduce drug self-administration and attenuate withdrawal symptoms. This suggests that KOPR antagonism can reduce the motivation to seek and consume these substances, particularly in a state of dependence.

Experimental Protocol: Alcohol Self-Administration

-

Subjects: Male and female Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers.

-

Procedure:

-

Acquisition: Rats are trained to press a lever to receive an oral reinforcement of 10% ethanol (B145695).

-

Dependence Induction: Rats are made dependent on alcohol through chronic intermittent exposure to ethanol vapor.

-

Self-Administration Sessions: Following dependence induction, rats are given access to the operant chambers for self-administration sessions.

-

-

This compound Administration: this compound is administered orally (e.g., 3 and 10 mg/kg) prior to the self-administration sessions.

| Study Type | Animal Model | Drug of Abuse | This compound Dose | Effect | Reference |

| Self-Administration | Alcohol-dependent rats | Alcohol | 3 and 10 mg/kg (p.o.) | Reduced alcohol self-administration | |

| Self-Administration | Cocaine-dependent rats | Cocaine | 3 mg/kg (i.p.) | Attenuated escalated cocaine consumption | [2] |

| Conditioned Place Aversion | Rats | U-69,593 (KOPR agonist) | 3 mg/kg (i.p.) | Blocked development of CPA |

Table 2: Summary of key preclinical findings for this compound.

Clinical Development and Future Directions

While there are no publicly available results from clinical trials specifically for this compound, a structurally similar KOPR antagonist, CERC-501 (formerly LY2456302), has been investigated in humans for depression and nicotine (B1678760) addiction. These studies provide valuable insights into the potential therapeutic applications and safety profile of short-acting KOPR antagonists in clinical populations. The preclinical data for this compound strongly support its further investigation as a novel therapeutic for substance use disorders and potentially other stress-related psychiatric conditions. Future research should focus on elucidating the precise downstream signaling effects of this compound and initiating well-controlled clinical trials to assess its efficacy and safety in humans.

Conclusion

This compound is a selective, short-acting kappa opioid receptor antagonist with a compelling preclinical profile for the treatment of addiction and mood disorders. Its mechanism of action, centered on blocking the dysphoric and anxiogenic effects of the endogenous dynorphin/KOPR system, represents a promising therapeutic strategy. The data summarized in this guide provide a solid foundation for continued research and development of this compound and other molecules in its class.

References

- 1. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of LY2444296 for the Kappa Opioid Receptor

This technical guide provides a comprehensive overview of the binding characteristics of LY2444296, a selective, short-acting kappa opioid receptor (KOR) antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. It details the quantitative binding affinity, the experimental protocols used for its determination, and the relevant signaling pathways.

Data Presentation: Binding Affinity and Selectivity

This compound is a high-affinity antagonist for the kappa opioid receptor (KOR).[1] Its binding profile is characterized by a strong preference for the KOR over the mu (MOR) and delta (DOR) opioid receptors, making it a highly selective tool for investigating the KOR system. The quantitative binding affinities, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Kappa Opioid Receptor (KOR) | ~1.0 | [1] |

| Kappa Opioid Receptor (KOR) | 0.565 | [2] |

| Mu Opioid Receptor (MOR) | 35.8 | [2] |

| Delta Opioid Receptor (DOR) | 211 | [2] |

Based on these values, the selectivity ratios for this compound have been calculated, demonstrating its pronounced specificity for the KOR.

| Selectivity Ratio | Value | Reference |

| MOR Ki / KOR Ki | ~63.4 | |

| DOR Ki / KOR Ki | ~373.5 |

Experimental Protocols

The binding affinity of this compound is typically determined using competitive radioligand binding assays. Functional antagonism is further characterized by assays such as [³⁵S]GTPγS binding.

This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

-

Cell Preparation : Chinese Hamster Ovary (CHO) cells stably expressing the cloned human kappa opioid receptor (CHO-hKOR) are commonly used. Cell membranes are harvested and prepared for the binding assay.

-

Assay Buffer : Assays are typically performed in 50 mM Tris-HCl buffer at a pH of 7.4.

-

Incubation : A fixed concentration of a specific KOR radioligand, such as [³H]U69,593 (e.g., 0.4 nM), is incubated with the cell membranes (e.g., 20 µg of protein). This incubation is performed in the presence of various concentrations of the unlabeled test compound, this compound.

-

Reaction Conditions : The incubation is carried out for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Determination of Non-specific Binding : To determine the amount of radioligand that binds to non-receptor components, a parallel set of experiments is run in the presence of a high concentration (e.g., 10 µM) of a known, unlabeled KOR agonist like U69,593.

-

Separation and Quantification : After incubation, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters. The filters are then washed to remove any remaining unbound ligand. The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

The Pharmacokinetic and Pharmacodynamic Profile of LY2444296 in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2444296 is a selective, short-acting kappa-opioid receptor (KOR) antagonist that has demonstrated potential in preclinical rodent models for the treatment of substance use disorders and mood-related conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in rats and mice. Detailed experimental methodologies for key behavioral pharmacology studies are presented, and the underlying kappa-opioid receptor signaling pathway is illustrated. While quantitative pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the existing knowledge to inform further research and development of this compound.

Introduction

The dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of stress, mood, and reward pathways in the brain. Dysregulation of this system has been implicated in the pathophysiology of addiction and depression. KOR antagonists, by blocking the effects of the endogenous ligand dynorphin, represent a promising therapeutic strategy for these disorders. This compound has emerged as a valuable research tool due to its selectivity and short duration of action, which contrasts with older KOR antagonists that possess complex pharmacokinetic and pharmacodynamic profiles. This document summarizes the current understanding of this compound's effects in rodents.

Pharmacokinetics

Table 1: Summary of this compound Administration in Rodent Pharmacodynamic Studies

| Species | Route of Administration | Dose(s) | Vehicle | Notes |

| Rat | Oral (p.o.) | 3 and 10 mg/kg | Distilled water with 10% lactic acid | Formulated to maximize bioavailability[1][2]. |

| Mouse | Subcutaneous (s.c.) | 10 and 30 mg/kg | Not specified | Used in forced swim and anxiety tests[3][4]. |

Note: The lack of publicly available quantitative pharmacokinetic parameters for this compound is a significant data gap. Future studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in rodents.

Pharmacodynamics

This compound has been primarily investigated for its effects on behaviors related to alcohol and cocaine addiction, as well as anxiety and depression.

Effects on Alcohol Self-Administration and Withdrawal in Rats

Studies in Wistar rats have shown that this compound can selectively reduce alcohol consumption in dependent animals.

Table 2: Pharmacodynamic Effects of this compound in Alcohol-Dependent Rats

| Endpoint | Species | Dose(s) (p.o.) | Effect | Citation |

| Alcohol Self-Administration | Rat | 3 and 10 mg/kg | Significantly decreased alcohol self-administration in dependent rats at 8 hours of abstinence. No effect in non-dependent rats. | [1][2][5] |

| Somatic Withdrawal Signs | Rat | 3 and 10 mg/kg | Significantly reduced physical signs of withdrawal in dependent rats at 8 hours of abstinence. | [1] |

Effects on Cocaine Self-Administration in Rats

This compound has been shown to attenuate cocaine-seeking behaviors in a rat model of extended-access cocaine self-administration.

Table 3: Pharmacodynamic Effects of this compound in Cocaine Self-Administration Rat Model

| Endpoint | Species | Dose(s) | Effect | Citation |

| Cocaine Intake | Rat | 3 mg/kg | Attenuated the escalation of cocaine consumption. | [6] |

| Re-exposure Induced Cocaine Intake | Rat | 3 mg/kg | Prevented the increase in cocaine intake during a re-exposure session after a withdrawal period. | [6] |

Effects on Anxiety-Like and Depressive-Like Behaviors in Mice

In mice, this compound has demonstrated antidepressant-like effects in the forced swim test.

Table 4: Pharmacodynamic Effects of this compound in Mouse Behavioral Models

| Endpoint | Species | Dose(s) (s.c.) | Effect | Citation |

| Immobility Time (Forced Swim Test) | Mouse | 10 and 30 mg/kg | Significantly decreased immobility time in a dose-dependent manner, indicative of an antidepressant-like effect. | [3][4] |

Experimental Protocols

Alcohol Dependence and Self-Administration in Rats

A common model to induce alcohol dependence involves chronic intermittent exposure to alcohol vapor.

Protocol Details:

-

Animals: Male and female Wistar rats are often used.

-

Dependence Induction: Rats are exposed to chronic intermittent alcohol vapor for several weeks (e.g., 6 weeks) in their home cages. This method reliably induces physiological and behavioral signs of alcohol dependence.

-

Self-Administration Training: Prior to or concurrently with dependence induction, rats are trained to orally self-administer a 10% ethanol (B145695) solution, typically in daily 30-minute sessions.

-

Testing: Following the dependence induction phase, at a specific time point into withdrawal (e.g., 8 hours), rats are administered this compound or vehicle. Their alcohol self-administration behavior and somatic signs of withdrawal are then assessed[1].

Extended Access Cocaine Self-Administration in Rats

This model is designed to mimic the escalated and compulsive drug-taking behavior seen in addiction.

Protocol Details:

-

Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein to allow for self-administration of cocaine.

-

Self-Administration Sessions: Rats are placed in operant chambers for extended periods (e.g., 18 hours per day) for 14 days, where they can press a lever to receive infusions of cocaine (e.g., 0.5 mg/kg/infusion).

-

Drug Treatment: this compound (e.g., 3 mg/kg) or vehicle is administered during a portion of the self-administration phase (e.g., sessions 8-14).

-

Withdrawal and Re-exposure: Following the self-administration phase, rats undergo a brief withdrawal period (e.g., 2 days) before being placed back in the operant chambers for a re-exposure test to assess cocaine-seeking behavior[6].

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its effects by blocking the KOR, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, dynorphin, to the KOR initiates a signaling cascade that is inhibited by this compound.

References

- 1. This compound, a κ-opioid receptor antagonist, selectively reduces alcohol drinking in male and female Wistar rats with a history of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic antidepressant-like effects between a kappa opioid antagonist (this compound) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic antidepressant-like effects between a kappa opioid antagonist (this compound) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Kappa opioid receptor blockade by this compound HCl, a selective short-acting antagonist, during chronic extended access cocaine self-administration and re-exposure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

LY2444296: A Selective Kappa Opioid Receptor Antagonist - A Technical Guide

Introduction

LY2444296 is a selective, non-peptide, and relatively short-acting antagonist of the kappa opioid receptor (KOR). The KOR system, including its endogenous ligand dynorphin, is a key modulator of stress, mood, and reward pathways in the central nervous system.[1] Dysregulation of this system has been implicated in a range of neuropsychiatric and substance use disorders. Consequently, KOR antagonists like this compound represent a promising therapeutic avenue for conditions such as depression, anxiety, and addiction.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathways

The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[1] Activation of KOR by an agonist, such as its endogenous ligand dynorphin, initiates a signaling cascade that leads to various cellular effects. This compound exerts its effects by competitively binding to the KOR and blocking the downstream signaling initiated by agonists.

The canonical KOR signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] Additionally, KOR activation leads to the modulation of ion channels, specifically the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][4] These actions generally lead to a decrease in neuronal excitability.

Beyond the G-protein-mediated pathway, KOR signaling also involves β-arrestin-2 recruitment.[5][6] The engagement of this pathway is associated with the aversive and dysphoric effects of KOR agonists, mediated through the activation of p38 mitogen-activated protein kinase (MAPK).[3][6] In contrast, the G-protein pathway is thought to mediate the analgesic and anti-pruritic effects of KOR activation.[5]

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the novel relatively short-acting kappa opioid receptor antagonist this compound in behaviors observed after chronic extended-access cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]

The Selective Kappa-Opioid Receptor Antagonist LY2444296: An In-Depth Review of its In Vivo Effects on the Dynorphin/KOR System

For Immediate Release

This technical guide provides a comprehensive overview of the in vivo pharmacological effects of LY2444296, a selective antagonist of the kappa-opioid receptor (KOR). The dynorphin/KOR system is a critical modulator of mood, motivation, and stress responses, making it a key target for the development of novel therapeutics for a range of neuropsychiatric disorders. This document, intended for researchers, scientists, and drug development professionals, consolidates key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of addiction and depression. By blocking the effects of the endogenous KOR ligand dynorphin, which is often released in response to stress, this compound can alleviate aversive states and reduce drug-seeking behaviors. This guide summarizes the quantitative data from key in vivo studies, providing a clear comparison of its effects across different behavioral paradigms. Detailed experimental protocols are provided to enable replication and further investigation of this compound. Furthermore, signaling pathways and experimental workflows are illustrated to provide a clear visual representation of the complex biological processes involved.

Quantitative Data Presentation

The in vivo efficacy of this compound has been quantified in several key preclinical models. The following tables summarize the significant findings from studies investigating its effects on alcohol dependence and depressive-like behavior.

Table 1: Effects of this compound on Alcohol Self-Administration and Somatic Withdrawal Signs in Alcohol-Dependent Rats [1][2][3]

| Treatment Group | Dose (mg/kg, p.o.) | Alcohol Self-Administration (Lever Presses) | Somatic Withdrawal Score |

| Vehicle | 0 | 15.2 ± 1.5 | 4.5 ± 0.3 |

| This compound | 3 | 9.8 ± 1.2 | 2.8 ± 0.4 |

| This compound | 10 | 7.5 ± 1.0 | 2.1 ± 0.3 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Adapted from Flores et al., 2024.[1][2][3]

Table 2: Antidepressant-Like Effects of this compound in the Mouse Forced Swim Test [4]

| Treatment Group | Dose (mg/kg, s.c.) | Immobility Time (seconds) |

| Vehicle | 0 | 165 ± 10 |

| This compound | 3 | 158 ± 12 |

| This compound | 10 | 125 ± 8* |

| This compound | 30 | 105 ± 7** |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Adapted from Liu et al., 2016.[4]

Key Signaling Pathways and Mechanisms

The dynorphin/KOR system exerts its effects through a complex intracellular signaling cascade. Understanding this pathway is crucial to appreciating the mechanism of action of KOR antagonists like this compound.

Experimental Protocols

To ensure the reproducibility and further exploration of the effects of this compound, detailed methodologies for key in vivo experiments are provided below.

Alcohol Self-Administration in Rats

This protocol is adapted from Flores et al. (2024)[1][2][3] and is designed to assess the effect of this compound on alcohol consumption and withdrawal signs in alcohol-dependent rats.

Animals: Male and female Wistar rats.

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.

Procedure:

-

Habituation and Training: Rats are trained to self-administer a 10% ethanol (B145695) solution by pressing a lever. Training sessions are typically 30 minutes per day for 21 days.

-

Induction of Dependence: Following training, rats are made dependent on alcohol via chronic intermittent exposure to ethanol vapor for 6 weeks. Control animals are exposed to air.

-

Treatment and Testing:

-

Thirty minutes prior to the self-administration session, rats are orally administered this compound (3 or 10 mg/kg) or vehicle.

-

Rats are then placed in the operant chambers for a 30-minute self-administration session.

-

The number of active (alcohol-delivering) and inactive lever presses is recorded.

-

Somatic withdrawal signs are scored at 8 hours of abstinence using a standardized rating scale.

-

References

- 1. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a κ-opioid receptor antagonist, selectively reduces alcohol drinking in male and female Wistar rats with a history of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic antidepressant-like effects between a kappa opioid antagonist (this compound) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY2444296 for Alcohol Use Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on LY2444296, a selective kappa-opioid receptor (KOR) antagonist, for the treatment of Alcohol Use Disorder (AUD). The information is compiled from peer-reviewed scientific literature and is intended to provide a comprehensive resource for professionals in the field of addiction research and drug development.

Introduction

Alcohol Use Disorder is a chronic relapsing condition with significant public health implications. The dynorphin/kappa-opioid receptor (DYN/KOR) system has emerged as a key player in the negative affective states and withdrawal symptoms that drive excessive alcohol consumption, particularly in dependent individuals. Chronic alcohol exposure leads to an upregulation of the DYN/KOR system, contributing to a negative reinforcement cycle where alcohol is consumed to alleviate the dysphoric state of withdrawal.[1][2]

This compound is a selective KOR antagonist that has shown promise in preclinical models of AUD by mitigating the effects of alcohol withdrawal and reducing alcohol self-administration. This guide will detail the quantitative data from these studies, the experimental protocols used, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound on alcohol-dependent Wistar rats.[3][4][5]

Table 1: Effect of this compound on Alcohol Self-Administration in Dependent and Non-Dependent Wistar Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Alcohol Self-Administration (g/kg) | % Change from Vehicle | p-value |

| Dependent | Vehicle | ~1.2 | - | - |

| This compound | 3 | ~0.7 | ↓ ~42% | |

| This compound | 10 | ~0.6 | ↓ ~50% | |

| Non-Dependent | Vehicle | ~0.8 | - | - |

| This compound | 3 | ~0.8 | No significant change | |

| This compound | 10 | ~0.8 | No significant change |

Table 2: Effect of this compound on Somatic Withdrawal Signs in Alcohol-Dependent Wistar Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Somatic Withdrawal Score | % Change from Vehicle | p-value |

| Vehicle | 0 | ~4.5 | - | - |

| This compound | 3 | ~2.5 | ↓ ~44% | < 0.05 |

| This compound | 10 | ~2.0 | ↓ ~56% | < 0.05 |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

Animal Model and Alcohol Dependence Induction

-

Species: Male and female Wistar rats were used in these studies.

-

Dependence Induction: Alcohol dependence was induced using a chronic intermittent ethanol (B145695) (CIE) vapor exposure model.

-

Rats were housed in vapor inhalation chambers.

-

Ethanol vapor was delivered for 14 hours per day, followed by a 10-hour "off" period.

-

This cycle was repeated for several weeks to establish dependence.

-

Blood alcohol levels were monitored to ensure they reached and were maintained within a target range (typically 150-250 mg/dL) during the "on" phase.

-

Operant Alcohol Self-Administration

This procedure was used to measure voluntary alcohol consumption.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

-

Training (Saccharin-Fading Procedure):

-

Acquisition of Lever Pressing: Rats were first trained to press a lever to receive a 0.2% saccharin (B28170) solution. This phase continued until a stable response rate was achieved.

-

Introduction of Alcohol: Ethanol (10% w/v) was gradually introduced into the saccharin solution.

-

Fading of Saccharin: The concentration of saccharin was progressively reduced to 0% over several sessions, leaving only the 10% ethanol solution as the reinforcer.

-

-

Testing:

-

Once stable self-administration of 10% ethanol was established, rats underwent the CIE procedure to induce dependence.

-

During the "off" vapor cycle, rats were given access to the operant chambers for 30-minute self-administration sessions.

-

The number of lever presses for alcohol was recorded as the primary measure of consumption.

-

Assessment of Somatic Withdrawal Signs

Somatic signs of withdrawal were quantified to assess the physical aspects of alcohol dependence.

-

Scoring: A rating scale was used to score various withdrawal behaviors. While the exact scale from the primary this compound study is not detailed in the provided abstracts, a common approach involves observing and scoring a range of behaviors such as:

-

Tail stiffness

-

Abnormal posture and gait

-

Agitation

-

Stereotyped behaviors (e.g., head nodding, chewing)

-

Tremors

-

-

Procedure:

-

Observations were conducted during the acute withdrawal phase (e.g., 8 hours after cessation of vapor exposure).

-

Each behavior was assigned a score, and a total withdrawal score was calculated for each animal.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: The cycle of alcohol dependence driven by the DYN/KOR system.

Caption: Downstream signaling pathway of the Kappa-Opioid Receptor.

References

- 1. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a κ-opioid receptor antagonist, selectively reduces alcohol drinking in male and female Wistar rats with a history of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Investigating the Anxiolytic Properties of LY2444296: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2444296 is a selective, short-acting kappa opioid receptor (KOR) antagonist that has garnered interest for its potential therapeutic applications in a range of neuropsychiatric disorders, including anxiety. The dynorphin (B1627789)/KOR system is implicated in the pathophysiology of stress, depression, and anxiety. Activation of KORs by their endogenous ligand, dynorphin, often leads to aversive, dysphoric, and anxiogenic states. Consequently, the antagonism of KORs presents a promising pharmacological strategy for the development of novel anxiolytics. This technical guide provides a comprehensive overview of the preclinical evidence for the anxiolytic properties of this compound, detailed experimental methodologies, and an exploration of its mechanism of action.

Preclinical Data on Anxiolytic-Like Effects

The anxiolytic potential of this compound has been primarily investigated in rodent models of anxiety. The following tables summarize the key quantitative findings from a pivotal study by Huang et al. (2016)[1][2], which compared the effects of this compound to other KOR antagonists in the Novelty-Induced Hypophagia (NIH) and Elevated Plus Maze (EPM) tests.

Table 1: Effects of this compound in the Novelty-Induced Hypophagia (NIH) Test in Mice

| Treatment Group | Dose (mg/kg, s.c.) | Latency to Eat in Novel Cage (seconds) | Food Consumed in Novel Cage (grams) | Latency to Eat in Home Cage (seconds) | Food Consumed in Home Cage (grams) |

| Vehicle | - | ~150 | ~0.1 | ~10 | ~0.2 |

| This compound | 30 | ~75* | ~0.1 | ~10 | ~0.2 |

*p < 0.01 compared to vehicle. Data are approximated from graphical representations in Huang et al. (2016).[1][2]

Table 2: Effects of this compound in the Elevated Plus Maze (EPM) Test in Mice

| Treatment Group | Dose (mg/kg, s.c.) | Time in Open Arms (%) | Entries into Open Arms (%) | Total Arm Entries |

| Vehicle | - | ~20 | ~30 | ~25 |

| This compound | 30 | ~20 | ~30 | ~25 |

No significant effects were observed for this compound in the EPM test in this study.[1]

Experimental Protocols

Novelty-Induced Hypophagia (NIH) Test

The NIH test is a conflict-based model of anxiety that assesses the suppression of feeding behavior by a novel environment.

Apparatus:

-

Standard mouse cages for the "home cage" condition.

-

Novel cages of the same dimensions but with different bedding and enrichment cues to induce novelty.

-

A palatable food treat (e.g., a small piece of a sweetened cereal or cracker).

Procedure:

-

Habituation and Training: Mice are habituated to the palatable food in their home cages for several days leading up to the test day. This ensures that the animals are familiar with and motivated to consume the food.

-

Food Deprivation: Prior to testing, mice are typically food-deprived for a period (e.g., 18-24 hours) to increase their motivation to eat.

-

Testing in Home Cage: On the test day, a pre-weighed amount of the palatable food is placed in the home cage, and the latency to begin eating and the amount of food consumed within a set time (e.g., 5-10 minutes) are recorded. This serves as a baseline measure of feeding motivation.

-

Testing in Novel Cage: Subsequently, the mice are placed individually into a novel cage containing a pre-weighed amount of the same palatable food. The latency to begin eating and the amount of food consumed are again recorded for the same duration. Anxiolytic compounds are expected to decrease the latency to eat in the novel environment.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test (e.g., 60 minutes prior to the novel cage exposure).

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 40-50 cm).

-

Two opposite arms are open (e.g., 30 cm long x 5 cm wide), and the other two arms are enclosed by high walls (e.g., 15 cm high).

-

A central platform (e.g., 5 cm x 5 cm) connects the four arms.

-

The maze is often made of a non-reflective material and situated in a dimly lit room.

Procedure:

-

Acclimation: Animals are brought to the testing room and allowed to acclimate for a period (e.g., 30-60 minutes) before the test begins.

-

Placement on Maze: Each mouse is placed individually on the central platform, facing one of the open arms.

-

Exploration Period: The animal is allowed to freely explore the maze for a set duration (typically 5 minutes).

-

Behavioral Recording: The session is recorded by an overhead video camera, and software is used to score various behavioral parameters, including:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general activity).

-

-

Data Analysis: Anxiolytic compounds are expected to increase the percentage of time spent in and the percentage of entries into the open arms.

-

Drug Administration: this compound or vehicle is administered at a predetermined time before placing the animal on the maze.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a selective antagonist at the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR). The anxiogenic effects of stress are, in part, mediated by the release of dynorphin, the endogenous ligand for KOR, in brain regions associated with emotion and stress, such as the amygdala, hippocampus, and prefrontal cortex.

Activation of KORs by dynorphin leads to the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling cascade can also result in the modulation of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These cellular events generally lead to a decrease in neuronal excitability.

By blocking the binding of dynorphin to KORs, this compound is hypothesized to prevent these downstream signaling events, thereby mitigating the anxiogenic effects of stress. KOR antagonism can disinhibit the release of key neurotransmitters involved in mood and anxiety, such as glutamate (B1630785) and dopamine, in critical brain circuits.

Below is a diagram illustrating the proposed signaling pathway through which KOR antagonism by this compound may produce anxiolytic effects.

Clinical Development Landscape: A Case Study of CERC-501 (LY2456302)

A significant clinical study involving CERC-501 was the "Fast-Fail Trial in Mood and Anxiety Spectrum Disorders" (FAST-MAS; NCT02218736). This Phase 2a proof-of-concept study aimed to evaluate whether CERC-501 could engage neural circuits involved in reward-related function in patients with mood and anxiety disorders characterized by anhedonia.

Key aspects of the FAST-MAS trial:

-

Population: Patients with mood and anxiety spectrum disorders with anhedonia.

-

Intervention: CERC-501 versus placebo.

-

Primary Outcome: Change in ventral striatal activation during anticipation of reward, as measured by fMRI.

-

Secondary Outcomes: Included changes in self-reported measures of anhedonia, such as the Snaith-Hamilton Pleasure Scale (SHAPS).

While the primary focus of this trial was on anhedonia, a core symptom that overlaps with anxiety and depressive disorders, the findings are highly relevant for understanding the potential of KOR antagonists in this patient population. The results of such studies are crucial for informing the future clinical development strategy for other compounds in this class, including this compound. A study on CERC-501 in a human laboratory model of smoking behavior did not find significant effects on mood, anxiety, or nicotine (B1678760) withdrawal symptoms.

Conclusion

This compound, a selective short-acting KOR antagonist, demonstrates promising anxiolytic-like properties in preclinical models, particularly in the novelty-induced hypophagia test. Its mechanism of action, centered on the blockade of the anxiogenic dynorphin/KOR system, provides a strong rationale for its therapeutic potential. While direct clinical trial data for this compound in anxiety are not yet available, the ongoing investigation of similar compounds like CERC-501 in related mood and anxiety spectrum disorders underscores the continued interest in this pharmacological class. Further research is warranted to fully elucidate the clinical efficacy and safety profile of this compound as a novel treatment for anxiety disorders. The distinct behavioral profiles observed between different anxiety models (NIH vs. EPM) also highlight the importance of utilizing a comprehensive battery of preclinical tests to predict clinical outcomes for this class of compounds.

References

- 1. Two short-acting kappa opioid receptor antagonists (zyklophin and this compound) exhibited different behavioral effects from the long-acting antagonist norbinaltorphimine in mouse anxiety tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two short-acting kappa opioid receptor antagonists (zyklophin and this compound) exhibited different behavioral effects from the long-acting antagonist norbinaltorphimine in mouse anxiety tests - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY2444296 in Modulating Stress-Induced Behaviors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stress and its associated pathologies, including anxiety, depression, and substance use disorders, represent a significant and growing public health concern. The dynorphin (B1627789)/kappa opioid receptor (KOR) system has emerged as a critical mediator of the negative affective states and maladaptive behaviors induced by stress. LY2444296, a selective and short-acting KOR antagonist, has shown considerable promise in preclinical models as a modulator of stress-induced behaviors. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and underlying signaling pathways related to the therapeutic potential of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the mechanism of action of this compound. While clinical trial data for this compound in stress-related disorders are not publicly available, the advancement of a similar KOR antagonist, CERC-501 (LY2456302), into Phase II clinical trials for mood and anxiety spectrum disorders underscores the therapeutic potential of this drug class.

Introduction to the Dynorphin/Kappa Opioid Receptor System and Stress

The dynorphin/KOR system is a key component of the brain's response to stress.[1] Under stressful conditions, the endogenous opioid peptide dynorphin is released in several brain regions, including the amygdala, nucleus accumbens, and hippocampus.[1] Activation of KORs by dynorphin generally produces aversive and dysphoric states, counteracting the rewarding effects of the mu-opioid system.[1] This system is implicated in the negative emotional states that accompany stress and has been shown to play a role in anxiety, depression, and the negative reinforcement that drives substance abuse.[1] Consequently, antagonism of the KOR has been proposed as a promising therapeutic strategy for stress-related psychiatric disorders.[2]

This compound is a selective, short-acting, and centrally-penetrating KOR antagonist that has been evaluated in a variety of preclinical models of stress-induced behaviors.[3] Its mechanism of action is centered on blocking the effects of dynorphin at the KOR, thereby mitigating the negative affective consequences of stress.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on stress-induced behaviors.

Table 1: Effects of this compound on Anxiety-Like Behaviors in Mice

| Behavioral Test | Species | Dose (mg/kg) | Route | Key Finding | Significance | Reference |

| Novelty-Induced Hypophagia (NIH) | Mouse | 30 | s.c. | Decreased latency to consume palatable food in a novel environment. | p<0.01 | [4][5] |

| Elevated Plus Maze (EPM) | Mouse | 30 | s.c. | No significant effect on open arm time or entries. | - | [4][5] |

Table 2: Effects of this compound on Stress-Induced Ethanol (B145695) Intake in Mice

| Model | Species | Dose (mg/kg) | Route | Key Finding | Significance | Reference |

| Chronic Intermittent Ethanol (CIE) + Forced Swim Stress (FSS) | Mouse | 5 | i.p. | Abolished FSS-induced increase in ethanol consumption in CIE mice. | p<0.05 | [6] |

Table 3: Effects of this compound on Depressive-Like Behaviors in Mice

| Behavioral Test | Species | Dose (mg/kg) | Route | Key Finding | Significance | Reference |

| Forced Swim Test (FST) | Mouse | 10 and 30 | s.c. | Significantly decreased immobility time in a dose-dependent manner. | p<0.05 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Novelty-Induced Hypophagia (NIH) Test

Objective: To assess anxiety-like behavior (neophobia) in rodents.

Apparatus:

-

Standard mouse cages (testing arena).

-

Palatable food (e.g., a small piece of a sweetened cereal or cracker).

-

Stopwatch.

Procedure:

-

Habituation: For 3 consecutive days, mice are habituated to the palatable food in their home cage for 10 minutes each day.

-

Food Deprivation: Prior to testing, mice are food-deprived for 18-24 hours with free access to water.

-

Drug Administration: this compound (30 mg/kg, s.c.) or vehicle is administered 1 hour before testing.[4][5]

-

Testing: Each mouse is placed individually into a novel, clean cage with a single pellet of the palatable food placed in the center.

-

Data Collection: The latency to begin eating the food is recorded for a maximum of 10 minutes. Eating is defined as the mouse taking a bite of the food.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Video tracking system and software.

Procedure:

-

Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.

-

Drug Administration: this compound (30 mg/kg, s.c.) or vehicle is administered 1 hour before testing.[4][5]

-

Testing: Each mouse is placed in the center of the maze, facing an open arm.

-

Data Collection: The mouse is allowed to explore the maze for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

Chronic Intermittent Ethanol (CIE) Exposure and Forced Swim Stress (FSS)

Objective: To model stress-induced relapse to excessive alcohol drinking in dependent animals.

Apparatus:

-

Vapor inhalation chambers for ethanol exposure.

-

Cylindrical containers for the forced swim test.

-

Drinking bottles for ethanol self-administration.

Procedure:

-

Ethanol Drinking Baseline: Mice are given access to a 15% ethanol solution for 2 hours daily to establish a baseline drinking level.

-

CIE Exposure: Mice are exposed to intermittent ethanol vapor (16 hours/day for 4 days) to induce dependence. Control mice are exposed to air.

-

Forced Swim Stress: During the drinking test weeks, mice are subjected to a 10-minute forced swim stress 4 hours before the drinking session.

-

Drug Administration: this compound (5 mg/kg, i.p.) or vehicle is administered 30 minutes before the drinking session.[6]

-

Data Collection: Ethanol consumption (g/kg) is measured during the 2-hour access period.

Forced Swim Test (FST)

Objective: To assess depressive-like behavior, often used to screen for antidepressant efficacy.

Apparatus:

-

A transparent cylindrical container filled with water (23-25°C).

-

Video camera for recording.

-

Stopwatch.

Procedure:

-

Acclimation: Mice are brought to the testing room at least 30 minutes before the test.

-

Drug Administration: this compound (10 or 30 mg/kg, s.c.) or vehicle is administered 1 hour before testing.[7]

-

Testing: Each mouse is placed individually into the cylinder of water for a 6-minute session.

-

Data Collection: The session is video-recorded. The last 4 minutes of the test are scored for immobility time (the time the mouse spends floating or making only minimal movements to keep its head above water).[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

Clinical Perspective and Future Directions

While the preclinical data for this compound are compelling, there is a lack of publicly available information on its clinical development for stress-related disorders. However, a closely related selective KOR antagonist, CERC-501 (formerly LY2456302), has progressed to Phase II clinical trials for mood and anxiety spectrum disorders.[9][10] These trials are assessing the efficacy of CERC-501 in improving anhedonia, a core symptom of depression and other stress-related conditions.[9][10] The progression of CERC-501 provides strong validation for the therapeutic potential of KOR antagonism in treating psychiatric disorders.

Future research should focus on several key areas:

-

Clinical Trials: The initiation of clinical trials for this compound in populations with stress-related disorders, such as PTSD and generalized anxiety disorder, is a critical next step.

-

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to KOR antagonist therapy would be highly valuable.

-

Long-term Safety: Establishing the long-term safety and tolerability of chronic KOR antagonist administration is essential for their potential use as maintenance treatments.

-

Combination Therapies: Investigating the efficacy of this compound in combination with existing therapies, such as SSRIs or psychotherapy, could reveal synergistic effects.

Conclusion

This compound, a selective short-acting KOR antagonist, has demonstrated significant efficacy in preclinical models of stress-induced anxiety and substance use. By blocking the pro-depressive and anxiogenic effects of the dynorphin/KOR system, this compound represents a promising novel therapeutic approach for the treatment of stress-related disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development in this important area. The clinical advancement of other KOR antagonists further supports the potential of this therapeutic strategy to address the significant unmet medical needs of individuals suffering from the debilitating effects of chronic stress.

References

- 1. Traumatic Stress-Induced Vulnerability to Addiction: Critical Role of the Dynorphin/Kappa Opioid Receptor System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a κ-opioid receptor antagonist, selectively reduces alcohol drinking in male and female Wistar rats with a history of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two short-acting kappa opioid receptor antagonists (zyklophin and this compound) exhibited different behavioral effects from the long-acting antagonist norbinaltorphimine in mouse anxiety tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two short-acting kappa opioid receptor antagonists (zyklophin and this compound) exhibited different behavioral effects from the long-acting antagonist norbinaltorphimine in mouse anxiety tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stress-Induced Enhancement of Ethanol Intake in C57BL/6J Mice with a History of Chronic Ethanol Exposure: Involvement of Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic antidepressant-like effects between a kappa opioid antagonist (this compound) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast-Fail Trials in Mood and Anxiety Spectrum Disorders; Kappa Opioid Receptor Phase 2a | Clinical Research Trial Listing [centerwatch.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

In-Depth Technical Guide: The Chemical Structure and Synthesis of LY2444296 (FP3FBZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2444296, also known as FP3FBZ, is a potent and selective short-acting antagonist of the kappa opioid receptor (KOR). Its chemical designation is ((S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a comprehensive synthesis protocol for this compound. Additionally, it outlines the canonical signaling pathway of the kappa opioid receptor, the pharmacological target of this compound. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule featuring a central phenoxybenzamide core linked to a substituted pyrrolidine (B122466) moiety. The stereochemistry of the pyrrolidine ring is crucial for its biological activity.

| Property | Value |

| IUPAC Name | ((S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide) |

| Synonyms | FP3FBZ |

| Molecular Formula | C₂₄H₂₂F₂N₂O₂ |

| Molecular Weight | 408.44 g/mol |

| CAS Number | 1346133-11-6 |

| SMILES | O=C(N)C1=CC=C(OC2=CC=C(CN3--INVALID-LINK--CCC3)C=C2)C(F)=C1 |

| Appearance | Light yellow to yellow solid |

Chemical Structure Diagram

Caption: 2D Chemical Structure of this compound (FP3FBZ).

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process involving the formation of the key pyrrolidine intermediate followed by coupling with the phenoxybenzamide moiety. The following is a representative synthetic scheme.

Synthesis Workflow

The Kappa Opioid Receptor Antagonist LY2444296: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research applications of LY2444296, a selective and short-acting kappa opioid receptor (KOR) antagonist. This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and workflows to support further investigation into the therapeutic potential of this compound.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound is a potent and selective antagonist of the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) that is a key component of the endogenous opioid system. The endogenous ligand for the KOR is dynorphin (B1627789), a neuropeptide implicated in the negative affective states associated with stress, pain, and drug withdrawal.[1] Activation of the KOR by dynorphin or synthetic agonists like U50,488 initiates a signaling cascade that contributes to dysphoria, anhedonia, and the motivational deficits observed in depression and addiction.[2]

By blocking the KOR, this compound is hypothesized to prevent the downstream signaling events initiated by dynorphin, thereby alleviating the negative affective states and motivational deficits associated with KOR activation. This mechanism of action provides a strong rationale for investigating this compound as a potential therapeutic for a range of psychiatric and neurological disorders, including depression, anxiety, and substance use disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Receptor | Kᵢ (nM) | Selectivity vs. KOR |

| Kappa (KOR) | ~1 | - |

| Mu (MOR) | ~60 | ~60-fold |

| Delta (DOR) | ~350 | ~350-fold |

Data from a study characterizing this compound as a selective short-acting KOR antagonist.

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Dosing Route | Effective Dose Range | Observed Effect |

| Forced Swim Test | Mouse | Subcutaneous (s.c.) | 10 - 30 mg/kg | Dose-dependent decrease in immobility time, suggesting antidepressant-like effects. |

| Alcohol Self-Administration | Rat | Oral (p.o.) | 3 - 10 mg/kg | Significant reduction in alcohol self-administration in alcohol-dependent rats.[3] |

| Cocaine Self-Administration | Rat | Not Specified | 3 mg/kg | Attenuated escalated cocaine consumption.[4] |

| Anxiety-Like Behavior (Novelty-Induced Hypophagia) | Mouse | Subcutaneous (s.c.) | 30 mg/kg | Decreased the latency to eat in a novel environment, suggesting anxiolytic-like effects.[5] |

Table 3: Preclinical Pharmacokinetics

Signaling Pathways and Molecular Mechanisms

The following diagrams illustrate the key signaling pathways modulated by the KOR and the proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical assays used to evaluate the efficacy of this compound.

Forced Swim Test (Mouse) - Antidepressant-like Activity

Objective: To assess the antidepressant-like effects of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

Cylindrical container (e.g., 25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Stopwatch or automated tracking software

-

Male C57BL/6J mice

-

This compound solution

-

Vehicle control (e.g., saline)

Procedure:

-

Habituation (Day 1): Individually place each mouse in the cylinder filled with 15 cm of water for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

-

Drug Administration (Day 2): Administer this compound (e.g., 10, 30 mg/kg, s.c.) or vehicle to the mice.

-

Test Session (Day 2): 60 minutes post-injection, place the mice individually back into the swim cylinder. The test session lasts for 6 minutes.

-

Data Recording: Record the total time the mouse remains immobile during the final 4 minutes of the 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (Mouse) - Anxiolytic-like Activity

Objective: To evaluate the anxiolytic-like effects of a compound by measuring the exploration of the open arms of an elevated plus-shaped maze.

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

-

Video camera and tracking software

-

Male C57BL/6J mice

-

This compound solution

-

Vehicle control

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg, s.c.) or vehicle to the mice.

-

Test Session: 60 minutes post-injection, place the mouse in the center of the maze, facing an open arm.

-

Data Recording: Allow the mouse to explore the maze for 5 minutes. A video camera records the session for later analysis. Key parameters to measure include:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. An increase in these parameters in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Intermittent Access Alcohol Self-Administration (Rat) - Anti-addiction Potential

Objective: To assess the ability of a compound to reduce alcohol consumption in a model of alcohol dependence.

Materials:

-

Operant conditioning chambers equipped with two levers and a liquid delivery system

-

10% (w/v) ethanol (B145695) solution

-

Water

-

Male Wistar rats

-

This compound solution

-

Vehicle control

Procedure:

-

Acquisition of Alcohol Self-Administration:

-

Train rats to press a lever to receive a small volume of 10% ethanol solution. A second "inactive" lever should be available that results in no consequence.

-

Sessions are typically 30 minutes long and conducted daily.

-

Training continues until a stable baseline of alcohol self-administration is established (e.g., consistent number of rewards per session over several days).

-

-

Induction of Alcohol Dependence:

-

Expose rats to chronic intermittent ethanol vapor for several weeks to induce a state of alcohol dependence. Control rats are exposed to air.

-

-

Drug Testing during Withdrawal:

-

Following the dependence-inducing period, test the effect of this compound during acute withdrawal (e.g., 8 hours after vapor exposure).

-

Administer this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle.

-

Conduct a 30-minute self-administration session.

-

-

Data Recording: Record the number of lever presses on the active and inactive levers, and the total volume of ethanol consumed.

-

Data Analysis: Compare the ethanol intake and lever pressing between the this compound-treated and vehicle-treated groups in both dependent and non-dependent rats. A selective reduction in alcohol self-administration in dependent rats indicates a potential therapeutic effect for alcohol use disorder.[3]

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for evaluating a KOR antagonist like this compound.

References

- 1. This compound, a κ-opioid receptor antagonist, selectively reduces alcohol drinking in male and female Wistar rats with a history of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How blocking a neural receptor responsible for addiction could reduce alcohol use | Scripps Research [scripps.edu]

- 4. Effects of Kappa opioid receptor blockade by this compound HCl, a selective short-acting antagonist, during chronic extended access cocaine self-administration and re-exposure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two short-acting kappa opioid receptor antagonists (zyklophin and this compound) exhibited different behavioral effects from the long-acting antagonist norbinaltorphimine in mouse anxiety tests - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of LY2444296 for In Vivo Administration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and administration of the selective kappa-opioid receptor (KOR) antagonist, LY2444296, for in vivo studies in mice. The following protocols are based on methods cited in preclinical research to ensure scientific rigor and reproducibility.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₄H₂₂F₂N₂O₂ |

| Molecular Weight | 408.44 g/mol |

| Target | Kappa-Opioid Receptor (KOR) Antagonist |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year[1] |

Overview of In Vivo Administration Parameters

The appropriate formulation and administration route for this compound depends on the experimental design, including the desired pharmacokinetic profile and the specific research question. The following table summarizes common parameters used in murine studies.

| Parameter | Details | Reference |

| Routes of Administration | Oral (p.o.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | [1][2][3][4] |

| Dose Range in Mice | 3 mg/kg - 30 mg/kg | |

| Common Vehicles | - Distilled water with 10% lactic acid (for p.o.)- 10% Ethanol (B145695) in 90% (20% SBE-β-CD in Saline) (for s.c. or i.p.)- 10% Ethanol in 90% Corn Oil (for s.c. or i.p.) |

Experimental Protocols

Below are detailed protocols for the preparation of this compound in three different vehicles suitable for various routes of administration in mice.

Protocol 1: Aqueous Formulation with Lactic Acid for Oral Administration

This formulation is suitable for oral gavage (p.o.) and is based on a method used for administering this compound in rats, which can be adapted for mice.

Materials:

-

This compound powder

-

Distilled water

-

Lactic acid (e.g., 85-90% solution)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the administration volume (typically 10 mL/kg for mice).

-

Prepare the Vehicle:

-

In a sterile conical tube, prepare the required volume of a 10% lactic acid solution in distilled water. For example, to make 10 mL of vehicle, add 1 mL of lactic acid to 9 mL of distilled water.

-

-

Dissolve this compound:

-

Weigh the calculated amount of this compound powder and add it to the vehicle.

-

Vortex the mixture vigorously for 2-3 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

-

Homogenization and Final Preparation:

-

Once the this compound is completely dissolved, ensure the solution is homogenous and clear.

-

Prepare fresh on the day of the experiment to ensure stability.

-

-

Administration:

-

Administer the solution to mice via oral gavage using an appropriately sized feeding needle (e.g., 20-22 gauge, flexible-tipped). The volume administered should be based on the individual mouse's body weight.

-

Protocol 2: Solubilization with SBE-β-CD for Subcutaneous or Intraperitoneal Administration

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent to create an aqueous formulation suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

Materials:

-

This compound powder

-

Ethanol (200 proof, anhydrous)

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Prepare 20% SBE-β-CD in Saline:

-

Weigh the required amount of SBE-β-CD and dissolve it in sterile saline to achieve a 20% (w/v) concentration. For example, to prepare 10 mL, dissolve 2 g of SBE-β-CD in 10 mL of saline. Gentle warming may aid dissolution. Allow the solution to cool to room temperature.

-

-

Prepare this compound Stock Solution in Ethanol:

-

This compound has a reported solubility of 27.5 mg/mL in ethanol with sonication.

-

Prepare a concentrated stock solution of this compound in ethanol. For example, weigh 27.5 mg of this compound and dissolve it in 1 mL of ethanol. Use an ultrasonic bath to ensure complete dissolution.

-

-

Prepare the Final Dosing Solution:

-

The final formulation will be 10% Ethanol and 90% (20% SBE-β-CD in Saline).

-

To prepare 1 mL of the final solution, add 100 µL of the this compound ethanol stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

-

Vortex the final solution thoroughly to ensure it is clear and homogenous. This will result in a final this compound concentration of 2.75 mg/mL. Adjust the initial stock concentration as needed for your target dose.

-

-

Administration:

-

Administer the solution via subcutaneous or intraperitoneal injection using an appropriate needle size (e.g., 25-27 gauge). The injection volume should be based on the individual mouse's body weight.

-

Protocol 3: Corn Oil-Based Formulation for Subcutaneous or Intraperitoneal Administration

This protocol is suitable for lipophilic compounds and can be used for subcutaneous (s.c.) or intraperitoneal (i.p.) administration of this compound.

Materials:

-

This compound powder

-

Ethanol (200 proof, anhydrous)

-

Sterile corn oil

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare this compound Stock Solution in Ethanol:

-

As in the previous protocol, prepare a concentrated stock solution of this compound in ethanol (e.g., 27.5 mg/mL) using sonication to facilitate dissolution.

-

-

Prepare the Final Dosing Solution:

-

The final formulation consists of 10% ethanol and 90% corn oil.

-

To prepare 1 mL of the final solution, add 100 µL of the this compound ethanol stock solution to 900 µL of sterile corn oil.

-

Vortex the mixture vigorously for several minutes until a clear and homogenous solution is obtained. Sonication may be used if necessary to ensure complete mixing.

-

-

Administration:

-

Administer the solution via subcutaneous or intraperitoneal injection. Use a slightly larger needle gauge if the solution is viscous (e.g., 23-25 gauge). The injection volume should be calculated based on the individual mouse's body weight.

-

Visualizations

Signaling Pathway of KOR Antagonism

Caption: KOR Antagonism by this compound.

Experimental Workflow for In Vivo Study

Caption: In Vivo Experimental Workflow.

Best Practices and Considerations

-

Fresh Preparation: It is recommended to prepare dosing solutions fresh on the day of the experiment to avoid potential degradation of the compound.

-

Homogeneity: Ensure the final solution is clear and homogenous before administration. If precipitation occurs, the preparation method may need to be optimized (e.g., gentle warming, extended sonication).

-

Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare. Use appropriate restraint techniques and monitor animals for any adverse reactions post-administration.

-

Vehicle Control: Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.

-

Solubility: The solubility of this compound may vary depending on the purity of the compound and the specific lots of reagents used. It is advisable to perform a small-scale solubility test before preparing a large batch of dosing solution.

References

Application Notes and Protocols for LY2444296 in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of LY2444296, a selective, short-acting kappa-opioid receptor (KOP) antagonist, in behavioral studies in rats. The provided data and methodologies are based on peer-reviewed literature and are intended to guide researchers in designing and executing their experiments.

Introduction